Xestospongin B to Starve Cancer Cells
Fighting cancer often means employing a suite of techniques to target the tumor and prevent it from growing and spreading to other parts of the body. It’s no small feat — the American Cancer Society predicts roughly 1.8 million new cases of cancer in the country in 2020, underscoring the need to identify additional ways to outsmart the runaway cells.
Researchers at UC Santa Barbara may have added to that arsenal by helping to identify a cellular mechanism that, if inhibited, could enable interruption of the signal to proliferate, as well as starvation of the malignant cells and their eventual death. The research is published in the journal Science Signaling.
The compound that has the inhibition ability is derived from sea sponges—Xestospongin B (XeB), isolated from Xestospongia exigua. It has been found by researchers to have inhibitory effects on inositol triphosphate (IP3) receptors found on the endoplasmic reticulum (ER). The ER is a cell organelle that performs several functions, including molecule transport and storage, and synthesis of lipids, proteins and nucleic acids.
As a result of the synthetic access, the researchers determined that by using XeB to block activation of IP3 receptors, they were able to prevent the subsequent calcium ion transport from the ER to the mitochondria—a signal that kicks off processes in the mitochondria that produce chemical energy (ATP) and metabolic intermediates necessary for cell survival. In particular, the mitochondria fail to proceed with a modified metabolism favored by cancer cells that results in the Warburg effect, which, in addition to generating ATP, results in highly efficient conversion of nutrients into biomass (tumor growth). Cancer cells also were found to be particularly sensitive to the toxicity caused by XeB's interruption, while healthy cells remained viable.
Inhibiting inositol trisphosphate receptors and lowering calcium ion uptake reduces ATP in this scenario, and prolonged inhibition, according to the researchers, "generates a bioenergetic crisis that results in >70% cell death" in tumorigenic breast and prostate cells metabolizing via oxidative phosphorylation.
Xestospongin B and related compounds:
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